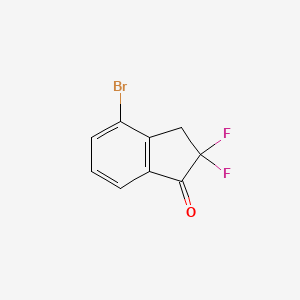
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their antimicrobial, anticancer, and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride. This reaction yields the desired compound in good amounts (61–79%) .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale synthesis using similar condensation reactions. These methods are optimized for higher yields and purity, employing advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
科学的研究の応用
Chemistry
In chemistry, 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biology, this compound is studied for its potential antimicrobial and antifungal properties. It has shown efficacy against various bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal agents .
Medicine
In medicine, quinoline derivatives, including this compound, are explored for their anticancer properties. They have been found to inhibit the growth of cancer cells, offering potential therapeutic applications in oncology .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and interfering with the replication process, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Clioquinol: An 8-hydroxyquinoline derivative with antifungal and antibacterial activities.
Quinoline N-oxides: Compounds with diverse biological activities, including anticancer properties.
Uniqueness
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications. Its unique structure allows for targeted interactions with molecular pathways, offering potential advantages over other quinoline derivatives .
特性
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-14(19)6-5-12-13(17(21)22)8-15(20-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPKGCVEUAVGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine](/img/structure/B2448956.png)

![1-[1-(2,5-Dichlorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione](/img/structure/B2448958.png)
![methyl 6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2448960.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2448963.png)
![N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2448964.png)


![{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B2448970.png)


![N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2448974.png)
![5-(3,4-dimethoxyphenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2448975.png)

